Aurein-2.4
Description
Contextualization within Amphibian Host Defense Peptides (HDPs)
Amphibian skin secretions are a rich source of bioactive molecules, including HDPs, which play a vital role in defending the animal against infectious microorganisms. plos.orgscielo.org.za These peptides are stored in specialized granular glands within the dermis and can be rapidly released in response to stress or injury. scielo.org.zansf.govdergipark.org.tr HDPs from amphibians exhibit a diverse range of activities, including antibacterial, antiviral, antifungal, and antiparasitic properties. mdpi.com This broad spectrum of activity makes them attractive subjects for research into potential new therapeutic agents. scielo.org.zamdpi.com
Evolutionary Significance of Amphibian Skin Secretions in Antimicrobial Defense
The skin of amphibians is a complex organ with multiple functions essential for survival, including defense against microorganisms and predators. dergipark.org.tr Living in microorganism-rich environments, amphibians have evolved potent antimicrobial peptides as a key defense mechanism. scielo.org.za The skin glands of amphibians contain various bioactive molecules that contribute to defense against microorganisms and predators, as well as the regulation of physiological functions of the skin. dergipark.org.tr The evolution of these defense peptide arsenals appears to have occurred independently in several amphibian taxa, often arising from duplicated genes that underwent functional diversification. plos.orgnih.gov
Overview of the Aurein (B1252700) Peptide Family
The Aurein peptides were first isolated from the skin secretion of the Australian bell frogs Litoria aurea and Litoria raniformis. mdpi.com This family of antibacterial peptides is secreted from the granular dorsal glands of several Litoria species, including Litoria aurea, Litoria raniformis, and Litoria citropa, as well as frogs from the genus Uperoleia. wikipedia.orgbicnirrh.res.in The Aurein peptides are classified into five subgroups (aureins-1–5). mdpi.com Aurein-1 peptides, such as Aurein 1.2, are among the shortest α-helical peptides known to possess both antimicrobial and anticancer activities. mdpi.comnih.gov Other notable members include Aurein 2.2, Aurein 2.3, and Aurein 3.1, which are also recognized for their antibacterial properties. wikipedia.orgbicnirrh.res.inmedchemexpress.commedchemexpress.com
Research Landscape and Scholarly Importance of Aurein-2.4
This compound is recognized in the research landscape as an antibiotic antimicrobial peptide with activity demonstrated against Gram-positive bacteria. medchemexpress.eumedchemexpress.comcaltagmedsystems.co.ukmedchemexpress.com It is a 16-amino acid peptide found in Litoria aurea. novoprolabs.combicnirrh.res.in Research into this compound, alongside other Aurein peptides like Aurein 2.3 and Aurein 2.5, has included computational studies to explore their conformational profiles and potential α-helical character, which is believed to be important for their biological function. dut.ac.za Despite their medicinal significance and reported antibacterial and anticancer activities, the precise three-dimensional structures of Aurein 2.4 and Aurein 2.5 were not known as of a 2015 study, highlighting ongoing areas of research. dut.ac.za
Research findings related to this compound and closely related Aurein peptides contribute to the broader understanding of amphibian HDPs and their potential as templates for the development of new antimicrobial agents. Studies on the structure and membrane interaction of Aurein peptides, such as Aurein 2.2 and 2.3, provide insights into the mechanisms by which these peptides exert their activity. ubc.ca
| Peptide Name | Source Species | Length (aa) | Reported Activity | Gram Nature Target |
| This compound | Litoria aurea | 16 | Antibacterial, Anticancer | Gram+ve |
| Aurein 1.2 | Litoria aurea, Litoria raniformis | 13 | Antibacterial, Anticancer | Gram-positive |
| Aurein 2.2 | Litoria aurea | 16 | Antibacterial | Gram positive |
| Aurein 2.3 | Litoria aurea | 16 | Antibiotic, Inhibits E. coli ATPase | Not specified for antibacterial |
| Aurein 2.5 | Ranoidea raniformis | 16 | Antibacterial, Antifungal | Not specified |
Further detailed research findings on this compound specifically focus on its activity against Gram-positive bacteria, as indicated by multiple sources. medchemexpress.eumedchemexpress.comcaltagmedsystems.co.ukmedchemexpress.com Computational studies have suggested that Aurein 2.4 exhibits α-helical character, predominantly localized in the central residues extending towards the N-terminal residues, although this α-helicity was absent in explicit solvents where the peptide favored β-turns or extended forms. dut.ac.za
Properties
bioactivity |
Antibacterial, Anticancer |
|---|---|
sequence |
FDIVKKVVGTIAGL |
Origin of Product |
United States |
Discovery, Isolation, and Source Organism Research
Isolation Methodologies from Litoria aurea and Litoria raniformis Skin Secretions
The isolation of aurein (B1252700) peptides from the skin secretions of Litoria aurea and Litoria raniformis typically involves collecting the secretions and then employing chromatographic techniques. The initial discovery and sequencing of aurein peptides from these species utilized methods such as electrospray mass spectrometry and Edman sequencing to determine their primary structures. researchgate.netresearchgate.net These peptides are secreted from the granular dorsal glands. ebi.ac.ukwikipedia.orgbicnirrh.res.inresearchgate.netnih.govfrontiersin.org
Biosynthetic Pathways and Molecular Precursors in Amphibian Systems
While specific details on the biosynthetic pathway of Aurein-2.4 were not extensively found in the search results, amphibian antimicrobial peptides, in general, are synthesized in granular glands in the skin. frontiersin.orgnih.gov These glands are controlled by sympathetic axons. researchgate.net Peptide biosynthesis in amphibians involves the expression of precursor proteins, which are then processed by enzymes to yield the mature, active peptides. researchgate.net The presence of hormone processing signals like Lys-Arg is noted in amphibian peptide biosynthesis. researchgate.net
Environmental and Stimulus-Dependent Secretion Mechanisms
The secretion of antimicrobial peptides from amphibian skin, including aureins, is a defense mechanism triggered by various stimuli. These peptides are secreted from specialized granular glands in response to tissue damage or stimulation of the sympathetic nervous system. informit.org Stress, such as exposure to anhydrous ether, can stimulate the glands to release copious secretions onto the skin surface. acs.org This induced secretion is considered a conserved response mechanism in frogs to increase the amount of peptides on the skin when challenged by pathogens. informit.org Environmental factors, such as pesticides, can potentially modulate the production and activity of these skin peptides. informit.org
Comparative Analysis of this compound with Other Aurein Peptides from Amphibians
The aurein family comprises multiple peptides, classified into five groups (aureins 1-5) based on their sequences. researchgate.netresearchgate.net Sixteen aurein peptides have been identified in Litoria raniformis secretions and seventeen in Litoria aurea, with ten peptides common to both species. researchgate.netresearchgate.netnih.gov this compound belongs to the aurein 2 group. bicnirrh.res.in
Comparative studies, particularly computational ones, have explored the structural differences between aurein peptides like this compound and Aurein-2.5. These studies revealed differences in the distribution of alpha-helical content between the two peptides. dut.ac.za Computational methods have been used to predict the 3D structures of this compound and Aurein-2.5, showing that both exhibit alpha-helical character, although the localization of the alpha-helical region differs. dut.ac.za In this compound, the alpha-helical region is predominantly in the central residues extending towards the N-terminus, while in Aurein-2.5, it is flanked by N-terminal and central residues. dut.ac.za
While Aurein-1.2 is the most extensively studied member of the aurein family due to its broad-spectrum antimicrobial and anticancer properties, other aureins like Aurein-2.2 and Aurein-3.1 are also noted for their activity. researchgate.netresearchgate.netnih.govresearchgate.netmdpi.commedchemexpress.comnih.gov Aurein 4 and 5 peptides are generally longer and tend to show neither antibacterial nor anticancer activity. researchgate.netnih.gov
The sequence similarity between A-family peptides from wolf spiders and AMPs from Litoria species, including this compound, has also been noted, suggesting potential functional resemblances. mdpi.com
Structural Characterization and Biophysical Analysis
Primary Amino Acid Sequence Elucidation of Aurein-2.4
The primary structure of a peptide, defined by its linear sequence of amino acids, is fundamental to understanding its higher-order structure and function. This compound is a peptide consisting of 16 amino acid residues. Its sequence has been determined as Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Thr-Ile-Ala-Gly-Leu (GLFDIVKKVVGTIAGL). novoprolabs.com This sequence information is crucial for predicting and analyzing its biophysical behavior. The peptide's molecular formula is C₇₇H₁₃₂N₁₈O₂₀, with a molecular weight of approximately 1629 Da. novoprolabs.com
Secondary Structure Determination and Conformational Preferences
The secondary structure of a peptide refers to the local folding of the polypeptide chain into regular structures such as alpha-helices, beta-sheets, or turns. This compound, like many antimicrobial peptides, is known to adopt specific secondary structures, particularly in certain environments, which are critical for its activity.
Alpha-Helical Propensity and Formation
Alpha-helical conformation is a common structural motif in antimicrobial peptides, often associated with their ability to interact with and disrupt cell membranes. Aurein (B1252700) peptides, including this compound, are generally considered to be short alpha-helical peptides. nih.govmdpi.com The amino acid sequence of this compound contains residues that favor the formation of an alpha-helix. Analysis of the sequence, particularly using tools like helical wheel projections, can reveal the amphipathic nature of the peptide, where hydrophobic and hydrophilic residues are segregated onto different faces of the helix. This amphipathicity is a key feature that drives the peptide's interaction with lipid bilayers. mdpi.com
Influence of Solvent Conditions on Secondary Structure
The secondary structure of peptides like this compound is highly dependent on the surrounding environment. In aqueous solutions, many such peptides may exist in a disordered or random coil conformation. However, upon interaction with membrane-mimicking environments, such as lipid bilayers or organic solvents like trifluoroethanol (TFE), they often undergo a conformational transition to a more ordered structure, typically an alpha-helix. nih.govmdpi.com This induced folding is driven by the hydrophobic effect and the formation of hydrogen bonds within the peptide backbone, stabilizing the helical structure in a less polar environment.
Computational Studies on Conformational Space (e.g., Molecular Dynamics Simulations)
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the conformational space of peptides and understanding their dynamic behavior and interactions at an atomic level. MD simulations have been employed to study the behavior of aurein peptides, including this compound and related variants, in different environments, such as aqueous solutions and in the presence of lipid bilayers. dut.ac.zadut.ac.zanih.gov These simulations can provide insights into the stability of the alpha-helical structure, the peptide's flexibility, and how its conformation changes upon interacting with membranes. For instance, MD studies on related aureins have shown that their structural stability, particularly the preservation of the alpha-helical structure, can be influenced by sequence modifications and the surrounding environment. tbzmed.ac.irtbzmed.ac.ir Root mean square deviation (RMSD) analysis from MD simulations is often used to assess the conformational changes and stability of the peptide over time. tbzmed.ac.irtbzmed.ac.ir
Circular Dichroism (CD) Spectroscopy for Helicity Assessment
Circular Dichroism (CD) spectroscopy is an experimental technique widely used to determine the secondary structure content of proteins and peptides in solution. nih.govresearchgate.net By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy provides characteristic spectra for different secondary structures. Alpha-helical peptides typically exhibit distinct negative bands at approximately 208 nm and 222 nm in the far-UV CD spectrum. nih.gov CD spectroscopy has been used to assess the helicity of aurein peptides, demonstrating their ability to adopt alpha-helical conformations, particularly in membrane-mimicking conditions or in the presence of lipids. nih.govmdpi.comnih.gov This technique allows researchers to monitor the conformational changes induced by different solvent conditions or interactions with membranes.
Peptide-Membrane Interactions and Structural Dynamics
A key aspect of the biophysical analysis of this compound and other aurein peptides is their interaction with biological membranes. These interactions are fundamental to their potential mechanisms of action. Studies using various biophysical techniques have investigated how aurein peptides interact with model membranes of different lipid compositions. nih.govscirp.org
Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, fluorescence spectroscopy, dynamic light scattering (DLS), and atomic force microscopy (AFM) have been used to probe the interactions of aureins with lipid bilayers. FTIR can reveal conformational changes in the peptide upon membrane binding. scirp.org Fluorescence spectroscopy can provide information about the location of the peptide within the membrane and changes in membrane properties. scirp.org AFM can visualize the morphological changes induced in membranes by the peptide. scirp.org
Research indicates that aurein peptides interact with model membranes, and the nature and strength of these interactions can be influenced by the lipid composition. nih.govscirp.org For example, studies on aurein 1.2 have shown it interacts with charged lipid membranes, primarily associating with the lipid headgroup region at moderate concentrations. chemrxiv.org This interaction can lead to changes in membrane elasticity. chemrxiv.org While some aureins may form pore-like structures, the mechanism of interaction can vary depending on the specific peptide and membrane composition. mdpi.comconicet.gov.ar Oriented circular dichroism (OCD) spectroscopy has also been used to study the insertion of aurein peptides into lipid bilayers. nih.gov
The structural dynamics of this compound upon membrane interaction involve a transition from a potentially disordered state in aqueous solution to a more ordered, often alpha-helical, structure upon binding to the lipid bilayer. This conformational change facilitates the peptide's insertion or association with the membrane interface, driven by the favorable interactions between the peptide's hydrophobic face and the lipid acyl chains, and its charged residues with the polar headgroups.
Membrane Perturbation and Conformational Changes Induced by Membrane Association
The association of aurein peptides with model membranes leads to observable effects on both the membrane structure and the peptide's conformation. Fourier Transform Infrared (FTIR) spectroscopy data has revealed conformational changes in the secondary structure of aurein peptides in the presence of model membranes wm.edu. The interaction with lipid rafts, for instance, appears to induce different turn structures in aurein wm.edu.
Membrane perturbation is also a key aspect of aurein's interaction. Studies using atomic force microscopy (AFM) have shown morphological modifications induced by the binding of aurein to lipid rafts wm.edu. These modifications can be quantified by changes in surface roughness of the membrane upon peptide association wm.edu. For example, the surface roughness of a DOPC-SPM-CHOL lipid raft system decreased significantly upon interaction with aurein, while a DPPC-SPM-CHOL system showed an increase in roughness, suggesting distinct interaction mechanisms with different lipid raft compositions wm.edu. Dynamic light scattering (DLS) data further supports that aurein interacts differently with lipid rafts, aligning with FTIR findings wm.edu.
Biophysical Techniques for Membrane Interaction Studies (e.g., FTIR, Fluorescence, DLS, AFM, TGA, DSC)
A range of biophysical techniques are employed to characterize the interactions between this compound and model membranes, providing complementary information on the binding, structural changes, and membrane effects.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to probe the secondary structure of the peptide and detect conformational changes upon interaction with membranes wm.edu. FTIR data has indicated alterations in the secondary structure of aurein peptides in the presence of model membranes wm.edu.
Fluorescence Spectroscopy: Fluorescence techniques can provide insights into the mechanism of interaction. Studies using fluorescence have revealed differences in how aurein interacts with different lipid raft systems wm.edu. Changes in emission intensity and shifts in the fluorescence spectrum can indicate peptide-membrane association and changes in the peptide's environment wm.edu.
Dynamic Light Scattering (DLS): DLS is utilized to assess changes in the size and distribution of lipid vesicles or peptide aggregates upon interaction. DLS data has corroborated findings from other techniques, indicating differential interactions of aurein with lipid rafts wm.edu.
Atomic Force Microscopy (AFM): AFM provides topographical information about membrane surfaces and allows visualization of membrane morphology changes induced by peptide binding. AFM images have shown alterations in surface roughness of lipid rafts upon interaction with aurein wm.edu.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA and DSC can be used to study the thermal properties and stability of membranes and peptide-membrane complexes. These techniques may be employed in a complementary manner to gain further insights into the interactions wm.edu.
Three-Dimensional Structure Prediction and Characterization
Determining the three-dimensional (3D) structure of peptides like this compound is essential for a complete understanding of their function and interaction mechanisms. However, this process can present significant challenges, often necessitating the use of computational approaches.
Challenges in Experimental Determination of this compound 3D Structure
Experimental determination of the 3D structure of peptides, particularly in membrane-mimicking environments, faces several hurdles. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, while powerful, can be labor-intensive and have limitations regarding sample preparation and the size or flexibility of the molecule chem960.comnih.gov. Obtaining high-resolution structural information experimentally can be challenging due to the conformational flexibility of peptides and the dynamic nature of membrane interactions chem960.com. While structures for some aurein peptides like Aurein 1.2 have been experimentally determined (e.g., PDB ID: 1vm5), this is not always the case for all members of the family. For example, an experimental structure for Aurein 2.5 has not been determined, suggesting similar challenges may apply to this compound. The scarcity of experimentally determined 3D structures for RNA-only molecules and RNA-containing complexes in databases like the Protein Data Bank highlights the general difficulty in obtaining such data for flexible biomolecules chem960.comnih.gov.
Advanced Computational Approaches for Structure Prediction
Given the challenges in experimental structure determination, computational methods play a vital role in predicting and characterizing the 3D structures of peptides like this compound. These approaches leverage sequence information and biophysical principles to generate structural models.
Advanced computational techniques, including molecular modeling and molecular dynamics simulations, are employed to predict peptide structures and study their interactions with membranes chem960.comnih.gov. Specifically, a protocol utilizing molecular dynamics simulation has been developed to predict the 3D structures of Aurein 2.4 and Aurein 2.5 in the absence of experimental data. Other computational tools and deep learning methods are also being developed and applied to peptide and RNA structure prediction, offering increasingly accurate models based on sequence data chem960.com. These computational approaches provide valuable insights into the likely conformations of aurein peptides and how they may behave in different environments, complementing experimental observations.
Mechanistic Elucidation of Biological Activities
Antimicrobial Action Mechanisms at the Cellular and Molecular Level
The primary target of Aurein-2.4 is the bacterial cell membrane. Its mode of action involves a series of steps beginning with electrostatic attraction to the anionic bacterial surface, followed by membrane perturbation and disruption, ultimately leading to cell death. nih.gov
The precise way this compound disrupts bacterial membranes can be described by several models, with the "carpet" and "toroidal pore" models being the most relevant for the aurein (B1252700) peptide family. rsc.orgresearchgate.net These models are not mutually exclusive and may depend on factors such as peptide concentration and membrane lipid composition.
Carpet Model: In this model, the peptide monomers first bind to the outer surface of the bacterial membrane, aligning parallel to the lipid bilayer. mdpi.commdpi.com As the concentration of the peptide on the surface increases, they form a "carpet-like" layer. rsc.org Once a critical threshold concentration is reached, the peptides exert a detergent-like effect, causing a catastrophic loss of membrane integrity, leading to the formation of micelles and the complete disintegration of the membrane. researchgate.netnih.gov Studies on the closely related Aurein 1.2 have shown its activity is consistent with this carpet-like mechanism. rsc.org
Toroidal Pore Formation: This model involves the insertion of the peptides into the membrane. researchgate.net After initial binding, the peptides aggregate and induce a positive curvature strain on the lipid bilayer. mdpi.com This forces the lipid monolayers to bend continuously, forming a pore where the water core is lined by both the peptides and the polar head groups of the lipid molecules. nih.gov This structure disrupts the membrane barrier, allowing for the leakage of ions and other cellular contents, which leads to depolarization of the membrane and cell death. nih.govresearchgate.net Research on Aurein 2.2 and 2.3 indicates they form small, ion-selective pores, a mechanism that aligns with the toroidal pore model. nih.gov
| Model | Peptide Orientation | Membrane Integrity | Key Feature |
|---|---|---|---|
| Carpet Model | Parallel to membrane surface | Disrupted via detergent-like action at high concentration | Formation of micelles; no discrete pores |
| Toroidal Pore Model | Perpendicular insertion into membrane | Disrupted by formation of pores | Pore is lined by both peptides and lipid head groups |
Before reaching the cytoplasmic membrane, this compound must traverse the outer layers of the bacterial cell envelope. As a cationic peptide, its initial interaction is governed by electrostatic attraction to negatively charged molecules on the bacterial surface. mdpi.com
Lipopolysaccharide (LPS): In Gram-negative bacteria, the outer membrane is rich in LPS, which imparts a strong negative charge. This compound is electrostatically drawn to the LPS layer, which can facilitate its passage across the outer membrane to the inner cytoplasmic membrane. nih.gov
Lipoteichoic Acid (LTA) and Peptidoglycan: Gram-positive bacteria lack an outer membrane but possess a thick cell wall composed of peptidoglycan and anionic polymers called teichoic acids (including LTA). mdpi.come-tarjome.com These components create a negatively charged surface that attracts and binds cationic peptides like this compound. mdpi.com This interaction is crucial for accumulating the peptide at the cell surface, allowing it to reach the cytoplasmic membrane to exert its disruptive effects. e-tarjome.com
The predominant mechanism of action for the aurein family of peptides is the rapid disruption of the bacterial membrane. nih.govresearchgate.net This membrane permeabilization leads to a cascade of secondary effects that are lethal to the cell, including the dissipation of essential ion gradients and the leakage of ATP. nih.gov While some antimicrobial peptides are known to translocate across the membrane without causing lysis and then act on intracellular targets to inhibit DNA, RNA, or protein synthesis, this has not been identified as the primary mechanism for this compound or its close relatives. mdpi.commdpi.com The cell death caused by aureins is generally too rapid to be attributed to the inhibition of metabolic processes, pointing to membrane disruption as the definitive cause. researchgate.net
Aurein peptides, including this compound, often exhibit a degree of selectivity between Gram-positive and Gram-negative bacteria, typically showing greater potency against Gram-positive strains. medchemexpress.comnih.gov This difference arises from the distinct architecture of their cell envelopes.
Gram-Positive Bacteria: The cell wall, while thick, is generally permeable and its highly anionic nature (due to teichoic acids) effectively attracts and concentrates cationic peptides at the cell surface, facilitating their access to the underlying cytoplasmic membrane. e-tarjome.commdpi.com
Gram-Negative Bacteria: The outer membrane acts as an additional protective barrier. mdpi.com While the LPS provides an initial electrostatic attraction, the tightly packed and relatively impermeable nature of this outer membrane can hinder the peptide's ability to reach the inner membrane, sometimes resulting in a higher minimum inhibitory concentration (MIC) compared to Gram-positive species. nih.gov
| Feature | Gram-Positive Bacteria | Gram-Negative Bacteria |
|---|---|---|
| Outer Membrane | Absent | Present (contains LPS) |
| Peptidoglycan Layer | Thick | Thin |
| Teichoic Acids | Present (highly anionic) | Absent |
| Primary Interaction Site | Teichoic acids and peptidoglycan | Lipopolysaccharide (LPS) |
Anticancer Action Mechanisms at the Cellular and Molecular Level
The anticancer activity of peptides like this compound is also membrane-centric, leveraging a key difference between the plasma membranes of healthy and cancerous cells.
Healthy mammalian cells maintain an asymmetric distribution of phospholipids (B1166683) in their plasma membrane, with anionic phospholipids like phosphatidylserine (B164497) (PS) being confined to the inner leaflet. nih.gov In contrast, many cancer cells lose this asymmetry, resulting in the exposure of PS on the outer surface of their membranes. rsc.orgmdpi.com
This externalization of PS gives the surface of cancer cells a net negative charge, which serves as an electrostatic target for cationic antimicrobial peptides. nih.gov The selective anticancer mechanism of this compound is therefore driven by:
Electrostatic Attraction: The positive charge of this compound promotes its selective binding to the anionic surface of cancer cells that display PS. nih.gov
Membrane Disruption: Following accumulation on the cell surface, the peptide disrupts the cancer cell membrane through mechanisms analogous to its antibacterial action, such as pore formation or detergent-like lysis. nih.gov This leads to increased membrane permeability and initiates cell death pathways.
Apoptosis Induction: The disruption of the plasma membrane can also trigger downstream apoptotic pathways. For instance, studies on Aurein 1.2 show it can disrupt the mitochondrial membrane after entering the cell, further committing the cancer cell to apoptosis. nih.gov
This targeted interaction minimizes damage to healthy host cells, which lack the surface negative charge, providing a basis for the selective toxicity of this compound against cancer cells. nih.gov
Induction of Apoptotic Pathways (e.g., Mitochondrial Membrane Disruption)
The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. While specific studies detailing the apoptotic pathways induced by this compound are not extensively available, the mechanisms can be inferred from the broader class of antimicrobial peptides (AMPs) to which it belongs. A primary mode of action for many AMPs involves interaction with and disruption of cellular membranes, including the mitochondrial membranes, which is a critical control point for the intrinsic apoptotic pathway. mdpi.com
The intrinsic pathway is triggered by intracellular stresses and converges at the mitochondrion. nih.gov AMPs can induce changes in mitochondrial membrane permeability through several interconnected processes: mitochondrial outer membrane permeabilization (MOMP), mitochondrial inner membrane permeabilization (MIMP), and mitochondrial permeability transition (MPT). mdpi.com A critical event in this process is the decrease of the mitochondrial membrane potential (ΔΨm), which is often considered a precursor to apoptosis. mdpi.comresearchgate.net The sustained opening of the mitochondrial permeability transition pore (MPTP), a megapore in the mitochondrial membrane, leads to the collapse of the membrane potential, swelling of the mitochondrial matrix, and rupture of the outer mitochondrial membrane. mdpi.com This rupture releases pro-apoptotic factors such as cytochrome c and Smac/DIABLO from the mitochondrial intermembrane space into the cytosol. mdpi.com These factors then activate a cascade of caspases, which are the executioner enzymes of apoptosis, leading to the systematic dismantling of the cell. nih.gov
For example, certain Arg-rich artificial peptides have been shown to decrease mitochondrial membrane potential. mdpi.com The ability of some peptides to penetrate the mitochondrial membranes is dependent on this potential. mdpi.com Although the precise mechanism for this compound remains to be elucidated, its cationic and amphipathic properties suggest a strong likelihood of interaction with the anionic mitochondrial membranes, leading to permeabilization and the initiation of the apoptotic cascade. This is a common anti-cancer mechanism for AMPs, which often target mitochondria to trigger cell death. nih.govmdpi.com
Cellular Uptake Mechanisms in Cancer Cells
The entry of therapeutic peptides into cancer cells is a critical first step for their biological activity. Specific research on the cellular uptake mechanism of this compound is limited; however, general principles of peptide and nanoparticle uptake by cancer cells can provide a framework for its likely mechanism of entry. The process is typically energy-dependent and can be influenced by the physicochemical properties of the peptide (e.g., size, charge, hydrophobicity) and the characteristics of the cancer cell line. dovepress.comdovepress.com
One of the primary pathways for cellular internalization is endocytosis. nih.gov This process involves the engulfment of the peptide by the cell membrane to form an intracellular vesicle. nih.gov There are several types of endocytosis:
Clathrin-mediated endocytosis: This involves the protein clathrin and is a common pathway for many receptors and their ligands.
Caveolae-mediated endocytosis: This pathway involves flask-shaped pits in the membrane rich in the protein caveolin.
Macropinocytosis: This process involves the nonspecific uptake of large amounts of extracellular fluid and solutes. mdpi.com
The uptake of positively charged molecules, such as cationic AMPs like this compound, is often facilitated by electrostatic interactions with negatively charged components on the cancer cell surface, such as proteoglycans. dovepress.com Following initial binding, the peptide can be internalized through one of the endocytic pathways. Low-temperature conditions (e.g., 4°C) or the use of metabolic inhibitors (like sodium azide) can significantly reduce uptake, confirming that the process is active and requires cellular energy (ATP). dovepress.com Once inside the cell, the peptide-containing vesicles may be transported to various organelles, such as lysosomes for degradation or, in some cases, may escape the endosome to reach other targets within the cell. dovepress.com
Anti-Amyloid Aggregation Mechanisms
The aggregation of amyloidogenic peptides is a hallmark of several diseases, including type II diabetes, which is associated with the misfolding of the human islet amyloid polypeptide (hIAPP). Contrary to the typical role of inhibitors, recent research has repurposed the antimicrobial peptide aurein as a promoter of hIAPP aggregation, revealing a novel mechanism for mitigating amyloid-induced cytotoxicity.
Interaction with Amyloidogenic Peptides (e.g., hIAPP)
Aurein has been shown to interact directly with hIAPP through a cross-seeding mechanism. This interaction is specific to early-stage hIAPP species. Surface plasmon resonance (SPR) studies have demonstrated that aurein binds with a notable affinity to hIAPP monomers and oligomers, but not to pre-formed mature fibrils. This suggests that aurein recognizes and binds to specific conformations present in the initial stages of the aggregation cascade. The interaction is concentration-dependent and is driven by the structural similarities, particularly the β-sheet structures, shared by both aurein and hIAPP.
Modulation of Fibril Formation and Aggregate Disruption
Instead of inhibiting aggregation, aurein accelerates the fibrillation of hIAPP. By cross-seeding with hIAPP monomers and oligomers, aurein promotes their conversion into mature fibrils. Thioflavin T (ThT) fluorescence assays, which monitor fibril formation over time, show that in the presence of aurein, the lag phase of hIAPP aggregation is shortened and the rate of fibril formation is increased.
This accelerated fibrillation effectively sequesters the smaller, more toxic oligomeric intermediates into larger, more stable, and less toxic mature fibrils. This mechanism does not involve the disruption of existing aggregates; rather, it modulates the aggregation pathway to favor the rapid formation of the final fibril state. Paradoxically, this promotion of fibrillation leads to a significant reduction in hIAPP-induced cytotoxicity, as demonstrated by cell viability assays. Co-incubation of aurein with hIAPP resulted in significantly fewer dead cells compared to cells exposed to hIAPP alone.
| Feature | Description | Finding |
| Interaction Target | Specific form of hIAPP that Aurein binds to. | Binds to hIAPP monomers and oligomers. |
| Binding Affinity | Strength of the interaction with different hIAPP species. | Shows binding affinity for monomers and oligomers, but not for mature fibrils. |
| Mechanism | The process by which Aurein influences hIAPP aggregation. | Acts as a promoter via a cross-seeding mechanism. |
| Effect on Fibrillation | Impact on the rate and extent of amyloid fibril formation. | Accelerates the rate of hIAPP fibrillation. |
| Effect on Cytotoxicity | The ultimate impact on hIAPP-induced cell death. | Reduces amyloid-mediated cytotoxicity. |
Anti-Biofilm Formation and Eradication Mechanisms
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.gov Antimicrobial peptides are being investigated as potent anti-biofilm agents. While specific studies on this compound are not widely available, the mechanisms of related AMPs provide insight into its potential anti-biofilm activities. mdpi.com
The mechanisms can be broadly categorized into preventing biofilm formation and eradicating established biofilms:
Inhibition of Biofilm Formation:
Surface Coating: AMPs can coat surfaces, either the abiotic surface (like a medical implant) or the bacterial cell surface itself. elsevierpure.com This prevents the initial crucial step of bacterial adhesion.
Downregulation of Biofilm-Related Genes: AMPs can interfere with bacterial signaling systems, such as quorum sensing, which bacteria use to coordinate gene expression for biofilm formation. mdpi.com They can also downregulate genes responsible for producing components of the extracellular polymeric substance (EPS) matrix. mdpi.com
Eradication of Mature Biofilms:
Matrix Degradation: Some AMPs can degrade components of the protective EPS matrix, such as polysaccharides and extracellular DNA (eDNA), allowing for better penetration of the antimicrobial agent. mdpi.com
Killing of Embedded Bacteria: A primary mechanism is the direct killing of bacteria within the biofilm. elsevierpure.com Cationic AMPs can interact with and penetrate the negatively charged biofilm matrix to reach the embedded cells. They then disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death. mdpi.commdpi.com This membrane disruption can be observed via fluorescent dyes that only enter cells with compromised membranes. mdpi.com
Inducing Detachment: By killing cells or disrupting the matrix, AMPs can cause the detachment of cells from the biofilm, reverting them to a more susceptible planktonic (free-swimming) state. elsevierpure.com
Spectrum of Preclinical Biological Activities
Antimicrobial Efficacy in In Vitro Models
In vitro studies have investigated the direct antimicrobial effects of Aurein-derived peptides against a variety of reference and clinical microbial strains.
Aurein (B1252700) 2.4 is reported to be active against Gram-positive bacteria. wm.edu Studies on Aurein 1.2, another peptide from the Aurein family, have shown activity against Gram-positive bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pyogenes. The minimum inhibitory concentrations (MICs) for Aurein 1.2 against these strains typically range between 1 and 16 µg/mL. Some studies have also investigated the activity of Aurein-derived peptides, including a derivative of Aurein 2.2 (peptide 73), against Staphylococcus aureus biofilms, demonstrating their ability to eradicate pre-formed biofilms. A study evaluating new peptides derived from natural Aurein showed weak bactericidal activity against Staphylococcus aureus with MICs ranging from 128 to 256 μg/mL, and medium-upward activity against Bacillus subtilis with MICs between 8 and 64 μg/mL.
| Peptide | Microorganism | Strain Type | MIC Range (µg/mL) | Reference |
| Aurein 1.2 | Staphylococcus aureus | Reference/Clinical | 1 - 16 | |
| Aurein 1.2 | Enterococcus faecalis | Reference/Clinical | 1 - 16 | |
| Aurein 1.2 | Streptococcus pyogenes | Reference/Clinical | 1 - 16 | |
| Aurein-derived | Staphylococcus aureus | Not specified | 128 - 256 | |
| Aurein-derived | Bacillus subtilis | Not specified | 8 - 64 | |
| Peptide 73 (Aurein 2.2 derivative) | Staphylococcus aureus Biofilm | Not specified | Activity reported (eradication) |
While Aurein 2.4 is primarily noted for its activity against Gram-positive bacteria wm.edu, studies on other Aurein-derived peptides have explored their effects on Gram-negative strains. Aurein 1.2 has demonstrated low antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa with MIC values of 256 μg/mL for both strains in one study. However, new peptides derived from natural Aurein showed medium-upward antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa with MICs ranging from 8 to 64 μg/mL. Aurein 1.2 has also been discussed in the context of mechanisms of action against bacteria, including Gram-negative species like Acinetobacter baumannii.
| Peptide | Microorganism | Strain Type | MIC Range (µg/mL) | Reference |
| Aurein 1.2 | Escherichia coli | Not specified | 256 | |
| Aurein 1.2 | Pseudomonas aeruginosa | Not specified | 256 | |
| Aurein-derived | Escherichia coli | Not specified | 8 - 64 | |
| Aurein-derived | Pseudomonas aeruginosa | Not specified | 8 - 64 |
Aurein-derived peptides have also been investigated for their antifungal properties, particularly against Candida albicans. Aurein 1.2 has shown moderate activity against Candida albicans strains with an MIC value of 32 μg/mL in one study. Another study on Aurein 1.2 and its α/β-peptide analogues reported MICs against C. albicans strain SC 5314, with some analogues exhibiting MICs 4-fold lower than that of Aurein 1.2. Aurein 1.2 has also shown high anti-adhesive properties against C. albicans.
| Peptide | Microorganism | Strain Type | MIC (µg/mL) | Reference |
| Aurein 1.2 | Candida albicans | Not specified | 32 | |
| Aurein 1.2 | Candida albicans (SC 5314) | Reference | Activity reported |
Preclinical Efficacy in In Vivo Models
Preclinical studies utilizing animal models have been conducted to evaluate the efficacy of Aurein-derived peptides in treating bacterial infections.
Murine models, particularly skin abscess models, have been used to assess the in vivo efficacy of Aurein-derived peptides. A derivative of a truncated version of Aurein 2.2, peptide 73, and its formulated versions (micelle encapsulated) were investigated in a murine cutaneous abscess model infected with Staphylococcus aureus. Formulated peptide 73 reduced abscess size by 36% and bacterial loads by 2.2-fold compared to the parent peptide Aurein 2.2Δ3. Micelle encapsulated peptides 73c and D-73 demonstrated superior activity, further reducing abscess sizes by 85% and 63%, and lowering bacterial loads by 510- and 9-fold, respectively, compared to peptide 73. Studies on Aurein-derived AMPs loaded with DSPE-PEG2000 micelles in a topical infection model in mice also demonstrated enhanced antimicrobial activity.
| Peptide (Formulation) | Animal Model | Infection Model | Pathogen | Key Finding (vs control or parent peptide) | Reference |
| Peptide 73 (unformulated) | Murine | Cutaneous abscess | Staphylococcus aureus | Reduced abscess size by 36%, bacterial loads by 2.2-fold (vs Aurein 2.2Δ3) | |
| Peptide 73 (micelle encapsulated) | Murine | Cutaneous abscess | Staphylococcus aureus | Reduced abscess size by 85%, bacterial loads by 510-fold (vs peptide 73) | |
| D-73 (micelle encapsulated) | Murine | Cutaneous abscess | Staphylococcus aureus | Reduced abscess size by 63%, bacterial loads by 9-fold (vs peptide 73) | |
| Aurein-derived AMPs (micelle loaded) | Murine | Topical infection | Not specified | Enhanced antimicrobial activity |
While the provided search results primarily detail studies in murine models of bacterial infection, particularly skin abscesses, preclinical animal models are broadly utilized to evaluate the efficacy of potential therapeutic agents against various infections. These models can include wound, foreign body, chronic lung, and oral infection models, using clinically relevant bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The development and evaluation of bioluminescent murine models have also provided tools for real-time quantification of bacterial burden in infections like sepsis and scald wound infections, facilitating the assessment of antimicrobial efficacy. While the general importance and types of other preclinical animal models are discussed in the literature, specific data on the efficacy of Aurein-2.4 or other Aurein-derived peptides in these alternative models were not prominently featured in the provided search results.
Antiproliferative and Antitumoral Activity in Preclinical Models
Antimicrobial peptides (AMPs), such as the aureins, have garnered attention for their potential as anticancer agents. frontiersin.orgnih.govroyalsocietypublishing.org Their mechanisms of action often involve disrupting cell membranes and inducing apoptosis, or programmed cell death. frontiersin.orgtbzmed.ac.ir
Activity against Diverse Human Cancer Cell Lines (e.g., Colorectal Carcinoma, Breast Cancer, Leukemia, Melanoma)
Research indicates that certain aurein peptides, particularly Aurein 1.2, demonstrate cytotoxic activity against a variety of human cancer cell lines. These include cell lines derived from leukemia, melanoma, lung, colon, central nervous system, ovarian, prostate, and breast cancers. mdpi.comresearchgate.net While specific detailed data on this compound's activity across this broad spectrum of cell lines is less extensively documented in the provided results compared to Aurein 1.2, the family as a whole is recognized for these effects. Aurein 1.2, a related peptide, has shown anti-proliferation activity against a high percentage of human cancer cell lines tested. mdpi.com Studies on modified Aurein 1.2 peptides have also investigated their effects on cell lines such as SW480 (Colon carcinoma) and breast cancer lines (MCF-7, MDA-MB-231). mdpi.comnih.gov
Assessment of Differential Activity towards Cancer vs. Non-Cancerous Cells (Selectivity Research)
A crucial aspect of developing therapeutic agents is ensuring they selectively target cancer cells while sparing healthy ones. tbzmed.ac.ir Antimicrobial peptides, including some aureins, are believed to exhibit selective toxicity towards cancer cells. nih.govtbzmed.ac.ir This selectivity is often attributed to differences in the membrane composition and properties of cancer cells compared to normal cells. Cancer cell membranes tend to have a more negative charge due to the increased presence of anionic molecules like phosphatidylserine (B164497), which can attract the positively charged AMPs. nih.govtbzmed.ac.irroyalsocietypublishing.org While some studies on Aurein 1.2 have noted a lack of selectivity between normal and tumor cells, modified analogs have shown increased selectivity indices against certain cancer cell lines, such as MCF-7 breast cancer cells. mdpi.com Research on Aurein 1.2 has also indicated that it does not lyse erythrocytes at concentrations that are cytotoxic to most human cancer cells, suggesting some degree of selective toxicity. nih.gov Studies on designed analogs of Aurein 1.2 have highlighted the potential for selective invasion of cancer cells with less significant impact on normal cells like HUVECs. tbzmed.ac.ir
Structure Activity Relationship Sar Studies
Influence of Amino Acid Sequence Modifications
Modifications to the amino acid sequence of Aurein (B1252700) peptides can significantly impact their biological activities. These modifications often involve altering specific residues or introducing substitutions to study their functional contributions novoprolabs.comnih.gov.
Role of Hydrophobicity and Cationic Charge
Hydrophobicity and cationic charge are recognized as key factors influencing the activity of antimicrobial peptides (AMPs), including Aureins bicnirrh.res.innovoprolabs.comnovoprolabs.commedchemexpress.comnih.govubc.cawm.edu. Cationic AMPs are electrostatically attracted to the negatively charged components of bacterial membranes, which is a crucial initial step in their mechanism of action bicnirrh.res.innovoprolabs.comwm.edu. Increasing the net positive charge can enhance this interaction bicnirrh.res.in. Hydrophobicity is also essential for the peptide's interaction with and disruption of lipid membranes bicnirrh.res.innovoprolabs.com. A proper balance between positive charge and hydrophobicity is necessary for effective and selective targeting of microbial membranes over host cells bicnirrh.res.innovoprolabs.comubc.ca. Studies on Aurein 1.2 and other AMPs demonstrate that modulating these properties through amino acid substitutions can significantly alter activity and toxicity bicnirrh.res.in. For instance, increasing hydrophobicity by placing isoleucine instead of alanine (B10760859) at a certain position in an Aurein 1.2 analog increased its anticancer activity nih.gov. Similarly, increasing positive charge by introducing lysine (B10760008) residues can enhance interaction with negatively charged cancer cell membranes nih.gov.
Secondary Structure Modulations and Activity (e.g., Alpha-Helical Content)
The ability of Aurein peptides to adopt specific secondary structures, particularly an alpha-helical conformation, is closely linked to their activity bicnirrh.res.innovoprolabs.comnovoprolabs.comnih.govwm.edu. In aqueous solutions, Aurein 1.2 may exist in a disordered structure, but it assumes an alpha-helical geometry upon interaction with lipid membranes or in membrane-mimicking environments like trifluoroethanol or micelles novoprolabs.com. This membrane-induced alpha-helical structure is often amphipathic, with hydrophobic residues segregated to one face and charged residues to the other, facilitating interaction with and insertion into the lipid bilayer bicnirrh.res.innovoprolabs.comnovoprolabs.com. Circular dichroism (CD) spectroscopy is commonly used to assess the secondary structure and alpha-helical content of Aurein peptides under different conditions novoprolabs.com. Studies have shown that the alpha-helical content can correlate with antimicrobial and anticancer activities nih.gov. For instance, Dab-containing Aurein 1.2 analogs with more stable alpha-helical structures showed promising biological activities novoprolabs.com. Conversely, Aurein-2.4 and Aurein-2.5 were reported to have comparatively lower alpha-helical content than Aurein-2.3. The stability and propensity to form an amphipathic alpha-helix are therefore important determinants of Aurein peptide function bicnirrh.res.innovoprolabs.com.
Impact of Peptide Dimerization and Multimerization on Activity
The dimerization or multimerization of peptides can influence their interaction with membranes and their biological activities. Studies on dimeric analogs of Aurein 1.2 have shown that dimerization can affect the peptide's structure and mechanism of action novoprolabs.com. For Aurein 1.2, dimerization was found to decrease antimicrobial activity against bacteria and yeast novoprolabs.com. However, these dimeric peptides promoted the aggregation of C. albicans cells, suggesting an altered mode of action. Dimerization can effectively increase the local concentration and volume of the peptide at the membrane surface, potentially enhancing membrane perturbation. While dimerization of Aurein 1.2 showed reduced direct antimicrobial killing, the ability to induce aggregation could be relevant for preventing fungal adhesion. The impact of dimerization and multimerization on the activity of this compound would likely depend on the specific linkage and the target organism, potentially leading to altered potency or mechanisms compared to the monomeric form.
Conjugation and Derivatization Effects on Activity
Chemical modifications such as PEGylation, stapling, and conjugation with other peptides can significantly influence the biological properties of peptides like this compound. These modifications are often employed to enhance stability, improve membrane interaction, and modulate activity nih.govucl.ac.uk.
PEGylation and its Influence on Activity and Membrane Interaction
PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains to a peptide, is a common strategy to improve pharmacokinetic properties, such as increasing in vivo half-life and reducing immunogenicity and proteolytic degradation frontiersin.orgnih.gov. However, the impact of PEGylation on the biological activity and membrane interaction of peptides can vary.
Studies on other aurein peptides, such as aurein 2.1, aurein 2.6, and aurein 3.1, have shown that C-terminal PEGylation can lead to decreased antibacterial activity, reduced levels of amphiphilic α-helical structure in solvents and in the presence of anionic and zwitterionic membranes, and lower surface activity researchgate.net. This suggests that PEGylation can hinder the peptide's ability to adopt the necessary conformation and interact effectively with bacterial membranes, which is often crucial for their lytic mechanism researchgate.net. The decreased membrane penetration and lysis observed in PEGylated aureins further support this notion researchgate.net.
Despite the potential reduction in direct antimicrobial activity, PEGylation can offer other advantages. For instance, PEGylation of aureins has been shown to significantly reduce hemolytic activity, thereby improving their relative therapeutic indices researchgate.net. This highlights a potential trade-off between direct lytic activity and improved selectivity towards microbial cells over host cells researchgate.net. The effect of PEGylation on antimicrobial activity and membrane interaction appears to be dependent on factors such as the type of ligation, the size and structure of the PEG chain, and the specific peptide sequence mdpi.comnih.gov. While some studies show a decrease in antimicrobial activity upon PEGylation, others indicate that activity can be maintained or even enhanced, depending on the peptide and the PEGylation strategy mdpi.comnih.govmdpi.com.
Stapling Strategies for Enhanced Stability and Activity
Peptide stapling is a cyclization technique that introduces a covalent bridge between amino acid side chains, often used to constrain peptides in a stable secondary structure, particularly an α-helix mdpi.comencyclopedia.pubmdpi.com. This structural rigidity can lead to improved proteolytic stability, enhanced cell permeability, and increased binding affinity to targets mdpi.comexplorationpub.comacs.org.
While specific research on stapling of this compound was not found, studies on other aurein peptides, such as aurein 1.2, demonstrate the potential of this strategy. Stapled analogues of aurein 1.2 have shown improved proteolytic stability and higher helical content compared to their linear counterparts mdpi.comnih.gov. In the case of aurein 1.2, stapling has been explored to enhance antifungal activity against various Candida species nih.gov. These findings suggest that stapling can be a valuable approach for improving the drug-like properties of aurein peptides by stabilizing their active conformation and increasing their resistance to degradation mdpi.comnih.gov. However, the relationship between increased helicity and antimicrobial activity is not always direct, and the success of stapling can depend on the specific peptide and the stapling position encyclopedia.pubmdpi.com.
Stapling can be achieved through various methods, including all-hydrocarbon stapling, which has been shown to reinforce α-helicity, improve stability, and enhance cell penetration mdpi.com. Different stapling positions (e.g., i, i+4 or i, i+7) can be used to constrain the helix over one or two turns, respectively mdpi.com.
Fusion with Cell-Penetrating Peptides (e.g., Poly-Arginine Linkers)
Fusion with cell-penetrating peptides (CPPs) is a strategy to enhance the cellular uptake of peptides and other molecules mdpi.comtandfonline.com. CPPs are typically short peptides rich in basic amino acids, such as arginine, which facilitate their translocation across cell membranes tandfonline.comnih.gov.
Research on Aurein 1.2 has demonstrated that conjugation with cell-penetrating regions can enhance its bioactivities. For example, introducing a double KLA region or an IIKK sequence, both known for membrane penetration, into Aurein 1.2 resulted in enhanced antimicrobial and anti-biofilm activities mdpi.com. Specifically, an analog of Aurein 1.2 with an N-terminal polyarginine linker (R5-Aur) showed higher structural stability and improved anticancer activity compared to the unmodified peptide nih.govtbzmed.ac.ir. This suggests that poly-arginine linkers can not only facilitate cellular uptake but also contribute to the stability of the fused peptide nih.govtbzmed.ac.ir.
The mechanism by which CPP-conjugated peptides exert enhanced activity can involve improved membrane translocation and, in some cases, intracellular targeting acs.org. Studies have shown that while CPP-conjugated antimicrobial peptides may not significantly increase membrane permeability, they can efficiently translocate across lipid bilayers and exhibit higher affinity for intracellular targets like DNA acs.org. This dual mechanism, involving both membrane interaction and intracellular activity, can contribute to enhanced potency and may reduce the likelihood of resistance development acs.org.
Synthetic Strategies and Analog Design Research
Solid-Phase Peptide Synthesis (SPPS) Methodologies (e.g., Fmoc-Strategy)
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing peptides like Aurein-2.4. bachem.com This technique involves the stepwise assembly of amino acids onto an insoluble solid support, typically a resin. bachem.com The process simplifies purification, as excess reagents and by-products can be removed by simple filtration while the growing peptide chain remains anchored to the solid phase. bachem.com
The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) strategy is a widely used SPPS methodology for the synthesis of peptides. nih.govspringernature.com This strategy utilizes the base-labile Fmoc group for temporary Nα-amino protection, which can be removed under mild conditions, typically with a secondary amine like piperidine. bachem.compeptide.com The stepwise synthesis involves cycles of deprotection of the Nα-amino group, washing steps, coupling of the next protected amino acid, and further washing steps. bachem.com This approach is particularly valuable for synthesizing a variety of peptides, including those with modified amino acids or complex sequences. peptide.com
Design Principles for Enhanced Bioactivity
Designing analogs of peptides like this compound often involves modifying their structure to improve characteristics such as potency, specificity, and stability.
Rational Design Approaches for Analog Development
Rational design is a key principle in developing improved this compound analogs. This approach involves making targeted modifications to the peptide sequence based on an understanding of the relationship between its structure and function. mdpi.com For instance, modifications might aim to alter the peptide's charge, hydrophobicity, or amphipathicity, which are crucial for interaction with cell membranes. mdpi.commdpi.com Studies on Aurein (B1252700) 1.2, a related aurein peptide, have demonstrated that rational design modifications, such as introducing additional membrane-penetrating regions, can lead to enhanced antimicrobial and anti-biofilm activities. mdpi.comresearchgate.net Similarly, mutations in the sequence of Aurein 1.2 have been explored to increase hydrophobicity and positive charge, aiming to improve its anticancer functionality. nih.gov
Alignment-Based Design and In Silico Methods
Alignment-based design involves comparing the sequences of related peptides with desired properties to identify key residues or motifs that contribute to specific activities. This information can then guide the design of new analogs. In silico methods, utilizing computational tools and algorithms, play a significant role in the design process. brieflands.comresearchgate.net Machine learning algorithms and bioinformatics tools can be used to analyze peptide sequences, predict their properties (such as hydrophobicity, net charge, and aggregation propensity), and screen potential candidates for synthesis. brieflands.comresearchgate.netnih.gov These computational approaches allow for the evaluation of numerous potential modifications before experimental synthesis, accelerating the discovery of analogs with improved bioactivity. shu.ac.uk For example, in silico methods have been used to design Aurein-derived peptides with improved activity against Gram-negative bacteria. brieflands.comresearchgate.netnih.gov Molecular dynamics simulations can also be employed to explore the interactions of designed peptides with membranes and predict their structural stability. nih.govnih.govshu.ac.uk
Enzymatic Stability and Proteolytic Degradation Research
A significant challenge for peptide therapeutics is their susceptibility to enzymatic degradation by proteases in biological environments. rsc.org Research into this compound and its analogs includes investigating their stability against proteolytic enzymes. Strategies to enhance enzymatic stability are crucial for improving the half-life and efficacy of peptide-based drugs. rsc.orgresearchgate.net Modifications such as the incorporation of non-natural amino acids, backbone modifications, or cyclization can increase resistance to proteolytic cleavage. rsc.org For instance, studies on other antimicrobial peptides have shown that incorporating D-amino acids can improve stability in serum. researchgate.net Amidation at the C-terminus has also been shown to enhance the properties of some aurein-derived peptides, including maintaining activity in the presence of human serum. researchgate.net
Advanced Research Methodologies and Analytical Techniques
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling play a significant role in studying peptides like Aurein-2.4, offering a complementary perspective to experimental methods. These techniques allow researchers to explore the peptide's behavior at an atomic level and predict its characteristics under various simulated conditions. dut.ac.za
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound and other aurein (B1252700) peptides, MD simulations have been employed to explore their conformational space and understand how they behave in different environments, including implicit and explicit solvent conditions. dut.ac.zadut.ac.za These simulations can provide detailed information about the flexibility and movement of the peptide's atoms and residues. dut.ac.za Studies have utilized MD simulations to investigate the interaction and conformational flexibility of aurein peptides, such as Aurein 2.5, with model bacterial membranes. nih.gov MD techniques, particularly when associated with molecular coupling techniques, are valuable for studying the molecular interactions between antimicrobial peptides (AMPs) like this compound and biological membranes. doi.org
Peptide Folding and Conformational Analysis
Understanding the folding and conformational preferences of peptides is vital for elucidating their biological functions. dut.ac.za Computational methodologies, including MD simulations, are robust enough to provide detailed information about the intrinsic conformational features of peptides by mimicking physiological conditions. dut.ac.za While experimental techniques for peptide characterization can be challenging due to factors like synthesis, isolation, and crystallization, computational methods offer an alternative approach. dut.ac.za Studies using MD simulations have explored the conformational profiles of this compound, revealing that it can exhibit α-helical character, although the percentage and location of helicity can vary depending on the solvent conditions. dut.ac.za For instance, in implicit solvents, this compound showed α-helical regions predominantly in the central residues extending towards the N-terminus, whereas in explicit solvents, α-helicity was largely absent, with the peptide favoring β-turns or extended forms. dut.ac.za Comparing secondary structure analysis for Aurein 2.4 and other aurein peptides has also been performed using MD simulations. dut.ac.za
Structure-Function Relationship Predictions
Computational approaches are instrumental in predicting the relationship between a peptide's structure and its function. doi.orgwm.edu By analyzing the conformational dynamics and interactions revealed through simulations, researchers can gain insights into how the peptide's three-dimensional structure influences its biological activity. dut.ac.zadoi.org While predicting AMP activity solely from sequence can be challenging due to the complex interplay of factors like charge, secondary structure, hydrophobicity, and sequence length, computational methods contribute to a better understanding of these relationships. uq.edu.au Some studies have shown a correlation between predicted 3D structure and the function of AMPs. doi.org The understanding of a peptide's bioactive conformation is considered very important for comprehending its biological functions and underlying mechanism of action. dut.ac.za Computational studies can provide comprehensive information about the conformational preferences of aurein peptides, which can aid in understanding their native conformations for future investigations and potentially guide the development of new agonists. dut.ac.za
Spectroscopic Techniques
Spectroscopic techniques provide experimental data on the structural characteristics and interactions of chemical compounds. For this compound, various spectroscopic methods offer valuable insights into its conformation and behavior in different environments.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain infrared spectra of absorption or emission of a solid, liquid, or gas. It can provide information about the functional groups and secondary structure of peptides. FTIR spectroscopy has been utilized in studies involving aurein peptides, including investigations into their interactions with membranes. nih.gov While a specific detailed FTIR spectrum solely for this compound was not prominently found in the search results, FTIR is a standard technique for analyzing peptide structure, particularly secondary structure elements like alpha-helices and beta-sheets, by examining characteristic absorption bands in the infrared spectrum. sci-hub.se Studies on related aurein peptides, such as Aurein 1.2, have employed FTIR spectroscopy to examine their ability to perturb membranes. nih.gov Synchrotron Infrared Nanospectroscopy (SINS), which includes Nano-FTIR, is an advanced technique that offers high spatial resolution for collecting infrared spectra. lbl.gov
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique that measures the fluorescence emitted by a sample after excitation with light. This method can be used to study peptide-membrane interactions, conformational changes, and the environment around fluorescent residues within the peptide. Fluorescence spectroscopy can measure the initial fluorescence once a molecule absorbs a certain wavelength of light and subsequently emits a photon at a different wavelength upon returning to a lower energy state. horiba.com Fluorometers are instruments designed to measure parameters of fluorescence, including intensity and wavelength distribution. horiba.com While direct detailed applications of fluorescence spectroscopy specifically focused on this compound were not the primary focus of the search results, fluorescence techniques are commonly used in peptide research to investigate interactions with phospholipid membranes and study peptide dynamics. wichita.eduresearchgate.netuni-bonn.de For example, fluorescence spectroscopy has been used to analyze interactions of other molecules with phospholipid membranes. wichita.edu The technique is sensitive and can be used for characterizing and analyzing substances without extensive sample preparation. pan.olsztyn.pl
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a valuable technique used to determine the secondary structure of peptides and proteins in different environments. For this compound and related aurein peptides, CD spectroscopy helps to understand how their conformation changes upon interaction with membrane-mimicking environments, which is crucial for their mechanism of action against microbial membranes.
Studies on aurein peptides, including Aurein 2.5, have utilized CD spectroscopy to analyze their secondary structures. For instance, CD spectra can reveal the presence of alpha-helical structures, random coils, or beta-sheet conformations core.ac.ukmdpi.com. In aqueous solutions, some aurein peptides may exhibit a random coil structure, but they can adopt an alpha-helical geometry upon incorporation into a lipid membrane, which is often the biologically active form mdpi.com. CD spectra of aurein 1.2, a related peptide, have shown distinct minima at 208 nm and 222 nm, confirming a stable alpha-helical structure, particularly in membrane-mimicking conditions mdpi.com. Combining CD results with computational predictions can provide deeper insights into the secondary structure and stability of aurein analogs mdpi.com.
Microscopy and Imaging Techniques (e.g., Atomic Force Microscopy (AFM))
Microscopy and imaging techniques, such as Atomic Force Microscopy (AFM), are employed to visualize the morphological changes induced by this compound on target cell membranes and to study its interaction with lipid bilayers at a nanoscale level.
AFM can be used to investigate the detailed surface interactions between antimicrobial peptides and supported lipid bilayers, providing indications of how AMPs insert into membranes and potentially cause pore formation sci-hub.se. While specific AFM studies directly on this compound were not extensively detailed in the search results, related studies on other antimicrobial peptides demonstrate the utility of AFM in visualizing membrane disruption. For example, AFM has been used to visualize morphological alterations in bacteria after incubation with antimicrobial peptides, showing increased surface roughness and cell death frontiersin.org. AFM, along with CD and ThT assays, has been used to study the aggregation of human islet amyloid polypeptide (hIAPP) mediated by aurein, visualizing morphological changes like fibril formation rsc.org.
Chromatographic and Mass Spectrometric Analyses (e.g., HPLC, LC/MS, MALDI-TOF MS)
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS), and mass spectrometric methods like Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS), are essential for the synthesis, purification, identification, and characterization of this compound and its analogs.
HPLC is commonly used for the purification of synthesized peptides, ensuring a high level of purity for subsequent biological assays asm.orgnih.govmdpi.com. Analytical HPLC is also used to monitor the purity of peptide samples asm.org. Mass spectrometry, including MALDI-TOF MS, is crucial for verifying the molecular weight and confirming the identity of synthesized aurein peptides asm.orgmdpi.comresearchgate.net. High-resolution mass spectrometry (HR-MS) can also be employed for identification nih.gov. These techniques are fundamental in the process of obtaining well-characterized peptides for research.
Cell-Based Assays for Mechanistic and Efficacy Research
Cell-based assays are vital for evaluating the biological activities of this compound, including its effects on cell viability, membrane integrity, and antimicrobial potency. These assays provide insights into the peptide's mechanism of action and potential therapeutic applications.
Cell Viability Assays (e.g., MTT Assay)
Cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are widely used to assess the cytotoxic effects of this compound on various cell lines, including cancer cells and normal cells. mdpi.comrsc.orgnih.govukm.my. The MTT assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation nih.govukm.my.
Studies on aurein peptides have used the MTT assay to determine the half-maximal inhibitory concentration (IC50) values, representing the concentration of the peptide required for 50% growth inhibition in vitro nih.gov. For example, the MTT assay has been used to evaluate the viability of cancer cell lines after treatment with aurein 1.2 and its analogs, showing reduced cell populations at certain concentrations nih.gov. The assay involves exposing cells to different peptide concentrations and measuring the absorbance of a colored product formed by viable cells nih.govukm.my. Some studies have reported that aurein peptides exhibit cytotoxic effects on cancer cell lines while showing low or negligible toxicity against normal cells rsc.orgnih.govukm.mytbzmed.ac.ir.
Membrane Permeability Assays (e.g., SYTOX Green Assay)
Membrane permeability assays, such as the SYTOX Green assay, are used to evaluate the ability of this compound to disrupt the membranes of target cells, particularly bacteria. SYTOX Green is a fluorescent dye that can only enter cells with compromised cell membranes and stain their DNA, allowing for the quantification of membrane damage mdpi.commdpi.com.
The SYTOX Green assay provides a measure of membrane permeabilization by monitoring the increase in fluorescence intensity as the dye enters the cells mdpi.commdpi.com. Studies on other antimicrobial peptides have demonstrated that a rapid increase in fluorescence intensity after peptide addition indicates fast peptide-induced perturbation of cell membranes mdpi.com. The percentage of membrane damage can be calculated relative to controls mdpi.com. While specific SYTOX Green assay data for this compound was not prominently found, related studies on other AMPs illustrate this method's application in understanding membrane-disrupting mechanisms mdpi.commdpi.commdpi.com. For instance, aurein 1.2 showed low membrane permeability rates on Staphylococcus aureus at their respective MICs in one study using the SYTOX green assay mdpi.com.
Broth Microdilution Method for Antimicrobial Activity Quantification
The broth microdilution method is a standard technique used to quantify the antimicrobial activity of this compound against various bacterial and fungal strains. This method determines the minimum inhibitory concentration (MIC) and sometimes the minimum bactericidal concentration (MBC) of the peptide. mdpi.comacs.orgnih.govmdpi.comacs.orgfrontiersin.org
The broth microdilution method involves preparing serial dilutions of the peptide in a liquid growth medium in 96-well plates and inoculating each well with a standardized suspension of the test microorganism nih.govmdpi.comfrontiersin.org. The plates are then incubated, and the MIC is defined as the lowest concentration of the peptide that completely inhibits visible microbial growth nih.govmdpi.com. The MBC, if determined, is the lowest concentration that results in a significant reduction (e.g., 99.9%) of viable bacteria acs.orgmdpi.com. This method is recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) mdpi.comnih.govmdpi.comacs.org. Studies on aurein 1.2 and its analogs have utilized the broth microdilution method to evaluate their activity against Gram-positive and Gram-negative bacteria mdpi.comnih.gov. The antimicrobial activity of aurein 1.2 against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes has been reported with MIC values ranging from 1 to 16 μg/mL mdpi.com.
Biofilm Formation and Eradication Assays
Biofilms are structured communities of microbial cells enclosed in a self-produced polymeric matrix, which contribute significantly to antibiotic resistance. Evaluating the ability of antimicrobial peptides to inhibit biofilm formation or eradicate pre-formed biofilms is a critical aspect of preclinical research.
Common methodologies for assessing antibiofilm activity include quantitative assays such as the crystal violet (CV) assay and metabolic activity assays using tetrazolium salts like MTT. researchgate.netubc.canih.govmdpi.com
Crystal Violet Assay: This method quantifies the total biomass of biofilms formed on a surface. Bacteria are typically incubated in microtiter plates, and after a period allowing for biofilm formation, planktonic cells are removed, and the remaining sessile cells and matrix are stained with crystal violet. The stain is then solubilized, and the absorbance is measured spectrophotometrically, providing an estimate of the total biofilm biomass. researchgate.netubc.canih.gov
Metabolic Activity Assays (e.g., MTT, XTT): These assays measure the metabolic activity of cells within the biofilm, providing an indication of cell viability. Tetrazolium salts are converted into a colored product by metabolically active cells. The amount of colored product can be quantified spectrophotometrically. researchgate.netubc.canih.gov
Minimum Biofilm Inhibitory Concentration (MBIC): The MBIC is defined as the lowest concentration of an antimicrobial agent that prevents visible biofilm formation.
Minimum Biofilm Eradication Concentration (MBEC): The MBEC is the minimum concentration required to eliminate pre-formed biofilms. mdpi.com MBEC values are generally higher than MBIC values, reflecting the increased difficulty in eradicating established biofilms compared to inhibiting their formation. mdpi.com
Studies on Aurein-derived peptides, such as a truncated and modified analogue of Aurein 2.2 (peptide 73 and its variants), have demonstrated the ability of these peptides to eradicate pre-formed Staphylococcus aureus biofilms in vitro. These studies utilized static microtiter plate assays to evaluate both the biofilm inhibitory capacity and the eradication of preformed biofilms. While these methodologies are applicable to this compound, specific published data detailing this compound's performance in these assays was not found in the consulted literature.
In Vitro and In Vivo Preclinical Research Model Development
Preclinical research models are essential for evaluating the potential therapeutic efficacy and mechanisms of action of antimicrobial peptides. Both in vitro and in vivo models are employed.
In Vitro Models:
In vitro studies provide controlled environments to investigate the direct effects of peptides on target cells or microorganisms.
Antimicrobial Activity Assays: Broth microdilution is a common method to determine the minimum inhibitory concentration (MIC), the lowest concentration of a peptide that inhibits visible bacterial growth. This provides a measure of the peptide's potency against planktonic bacteria.
Cytotoxicity Assays: Assays like the MTT assay are used to assess the toxicity of peptides towards mammalian cells. tbzmed.ac.ir This helps to determine the selectivity of the peptide for microbial cells over host cells.
Membrane Interaction Studies: Techniques such as Fourier Transform Infrared (FTIR), fluorescence spectroscopy, dynamic light scattering (DLS), and atomic force microscopy (AFM) are used to study the interactions of peptides with model biological membranes, providing insights into their mechanism of action, particularly for membrane-disrupting peptides. medchemexpress.eu
Cell-Penetrating Peptide Evaluation: In vitro assays can evaluate the ability of peptides or peptide conjugates to penetrate cell membranes, which is relevant for peptides designed to target intracellular pathogens or have intracellular effects. tbzmed.ac.ir
Studies on Aurein 1.2, a related Aurein peptide, have utilized MTT assays to evaluate cytotoxicity against cancer and normal cell lines and broth microdilution to determine antimicrobial activity against various bacterial and fungal strains. tbzmed.ac.ir Membrane interaction studies have also been conducted for Aurein 1.2 to understand its disruptive activity against model membranes.
In Vivo Models:
In vivo models are crucial for evaluating the efficacy of peptides in a complex biological system and under conditions that mimic infection.
Murine Infection Models: Mouse models are frequently used to study the efficacy of antimicrobial peptides against bacterial infections. A common model for evaluating antibiofilm peptides is the murine cutaneous abscess model, particularly for infections caused by Staphylococcus aureus, including MRSA. In this model, an abscess is induced in mice, and the peptide is administered to evaluate its ability to reduce abscess size and bacterial load.
Future Research Directions and Translational Potential in Basic Science
Elucidating Undetermined 3D Structures of Aurein-2.4 and Related Analogs
Understanding the three-dimensional (3D) structure of this compound and its various analogs is crucial for correlating structure with function and for rational design of improved peptides. While some aurein (B1252700) peptides, such as aurein 1.2 and aurein 3.3, have had their structures studied, including in complex with membranes or in fibrillar forms, the specific 3D structure of this compound may still require detailed elucidation uniprot.orgunmc.edurcsb.org. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM) have been successfully applied to determine the structures of other antimicrobial peptides (AMPs) and could be valuable for this compound unmc.edurcsb.orgdoi.org. Predicting 3D structures using computational tools like AlphaFold3 is also becoming increasingly popular, although experimental validation under various environmental conditions (e.g., in solution, in membrane-mimetic environments like micelles, or interacting with lipid bilayers) is essential as peptide structure can be highly context-dependent unmc.edu. Research into the side chain dynamics of host defense peptides, which include aureins, is also ongoing and contributes to understanding their structural behavior and function wm.edu.
Comprehensive Mapping of Structure-Function Relationships
A detailed understanding of how the amino acid sequence and resulting 3D structure of this compound relate to its biological functions (e.g., antimicrobial activity, anticancer effects, membrane interaction) is fundamental for rational design and optimization. This involves systematically investigating the impact of amino acid substitutions, deletions, or modifications on the peptide's physicochemical properties (such as charge, hydrophobicity, and helical structure) and correlating these changes with observed biological activities doi.orgnih.gov. Studies on other aurein peptides, like aurein 1.2, have already demonstrated that modifications can enhance antimicrobial activity and alter interactions with bacterial and mammalian cells nih.govmdpi.com. Comprehensive mapping would involve creating libraries of this compound analogs and evaluating their activity against a range of targets, coupled with structural studies and computational modeling to identify key residues and structural motifs responsible for specific functions nih.govresearchgate.net. This can lead to the development of quantitative structure-function relationships nih.gov.
Development of Targeted Delivery Systems in Research Settings (e.g., Micelles)
A significant challenge in utilizing peptides like this compound in research, particularly for in vivo studies, is their stability and targeted delivery. Developing effective delivery systems in research settings is a crucial area for future work. Micelles, particularly those formulated with PEGylated phospholipids (B1166683) like DSPE-PEG2000, have shown promise in encapsulating aurein-derived peptides, improving their biocompatibility, reducing aggregation, and enhancing their efficacy in model systems researchgate.netnih.govmdpi.comfigshare.comnih.gov. Research is needed to optimize micelle formulations for this compound, ensuring stability, controlled release, and targeted delivery to specific cell types or tissues in experimental models. Other nanomaterials and delivery strategies, such as liposomes or conjugation to polymers like hyperbranched polyglycerol (HPG), could also be explored for their potential to enhance the stability and targeting of this compound in research applications nih.govmdpi.com.
Exploration of Synergistic Effects with Other Research Agents
Investigating the potential synergistic effects of this compound with other research agents, such as conventional antibiotics or anticancer compounds, is a promising avenue. Studies on other aurein peptides, like aurein 1.2, have demonstrated synergistic activity with antibiotics such as minocycline (B592863) and clarithromycin (B1669154) against certain bacterial strains mdpi.comnih.gov. Exploring similar combinations with this compound in research models could reveal enhanced efficacy against drug-resistant pathogens or cancer cells, potentially allowing for lower concentrations of each agent and reduced off-target effects in experimental systems nih.govresearchgate.net. Research should focus on understanding the mechanisms behind these synergistic interactions.
Advanced Computational Design of Novel this compound Analogs with Enhanced Specificity
Advanced computational approaches play a vital role in designing novel this compound analogs with enhanced specificity and desired properties. Techniques such as machine learning algorithms, molecular dynamics simulations, and docking studies can be used to predict the activity and potential toxicity of modified peptides before synthesis and experimental validation researchgate.netdut.ac.za. Computational design can focus on improving target specificity (e.g., differentiating between bacterial and mammalian cells or targeting specific cancer cell types), enhancing potency, increasing stability, and reducing potential toxicity nih.govtbzmed.ac.ir. By leveraging structural information and structure-function relationships, computational tools can accelerate the identification of promising this compound variants for further research nih.govresearchgate.net.
Investigating Broad Biological Roles Beyond Antimicrobial and Anticancer Activities
While this compound is primarily known for its antimicrobial and anticancer properties, future research should explore its potential broader biological roles. Many AMPs have diverse functions beyond directly killing pathogens or cancer cells, including immunomodulatory effects, antiviral activity, and roles in wound healing ucl.ac.ukresearchgate.netresearchgate.netsemanticscholar.org. Investigating whether this compound possesses such activities in various biological systems could uncover new avenues for research and potential applications in areas like modulating immune responses in experimental models or studying its effects on other cell types ucl.ac.ukresearchgate.netresearchgate.net.
Addressing Peptide Stability and Formulation Challenges for Research Applications
Peptide stability remains a significant challenge for their use in research, particularly in biological environments where they can be susceptible to degradation by proteases or aggregation news-medical.netnih.govresearchgate.net. Future research on this compound should focus on developing strategies to enhance its stability for various research applications. This includes exploring chemical modifications to the peptide backbone or side chains, developing stable formulations (e.g., lyophilized powders or optimized aqueous solutions), and utilizing delivery systems that protect the peptide from degradation ucl.ac.uknews-medical.netnih.govresearchgate.net. Understanding the specific degradation pathways of this compound will be crucial for designing effective stabilization strategies nih.gov.
Q & A
Q. What experimental assays are recommended for assessing the antimicrobial activity of Aurein-2.4?
Use standardized broth microdilution assays (e.g., CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria like Staphylococcus aureus. Include positive controls (e.g., vancomycin) and negative controls (vehicle-only treatments). For biofilm inhibition, employ crystal violet staining or confocal microscopy to quantify biomass reduction . Validate results with triplicate experiments and statistical analysis (e.g., ANOVA with post-hoc tests) to ensure reproducibility .
Q. How can researchers ensure the structural integrity of this compound during in vitro experiments?
Characterize peptide purity (>95%) via reverse-phase HPLC and confirm molecular weight using MALDI-TOF mass spectrometry. Store lyophilized peptides at -80°C in aliquots to prevent degradation. For stability studies, incubate peptides in simulated physiological conditions (e.g., serum-containing media) and monitor degradation kinetics using circular dichroism (CD) spectroscopy to assess secondary structure retention .
Q. What are the best practices for designing cytotoxicity assays for this compound?
Use mammalian cell lines (e.g., HEK-293 or HaCaT) and measure cell viability via MTT or resazurin assays. Include concentration-response curves (0.1–100 µM) and calculate selectivity indices (SI = IC₅₀ for mammalian cells / MIC for bacteria). Ensure assays comply with ethical guidelines for cell-based research, including proper disposal protocols and documentation of cell line origins .
Q. How should researchers address batch-to-batch variability in synthetic this compound?
Source peptides from vendors providing Certificate of Analysis (CoA) with HPLC and MS data. Perform in-house validation using NMR or CD spectroscopy for structural consistency. Use the same batch for comparative studies and document lot numbers in metadata .
Q. What statistical methods are appropriate for analyzing dose-dependent antimicrobial effects?
Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. Use tools like GraphPad Prism or R for curve fitting. Report confidence intervals and p-values to quantify significance. For heterogeneous data, apply non-parametric tests (e.g., Kruskal-Wallis) and address outliers via Grubbs’ test .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for this compound across different bacterial strains?
Conduct systematic reviews to identify confounding variables (e.g., bacterial membrane composition, assay pH). Design comparative studies using isogenic mutant strains (e.g., S. aureus with modified lipid bilayer charge) to isolate mechanisms. Use meta-analysis frameworks to synthesize disparate datasets and identify trends .
Q. What methodologies are recommended for studying the membrane disruption mechanism of this compound at the molecular level?
Employ surface plasmon resonance (SPR) to measure peptide-lipid interactions or use fluorescence-based assays (e.g., calcein leakage from liposomes). For real-time visualization, apply atomic force microscopy (AFM) or cryo-electron microscopy to observe pore formation in model membranes . Pair with molecular dynamics simulations to predict binding energetics .
Q. How can researchers optimize this compound analogs for enhanced proteolytic stability without compromising activity?
Use alanine scanning or D-amino acid substitutions to identify critical residues. Validate analogs via enzymatic degradation assays (e.g., trypsin/chymotrypsin digestion) and correlate stability with MIC values. Apply machine learning tools (e.g., Rosetta) to predict structural impacts of modifications .
Q. What strategies are effective for integrating this compound into combinatorial therapies with conventional antibiotics?
Design checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) and identify synergistic pairs (FICI ≤0.5). Use time-kill curves to assess bactericidal kinetics. For in vivo models, employ murine infection studies with dual-therapy regimens and monitor resistance development via serial passage experiments .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Replicate in vivo conditions in vitro (e.g., supplement media with host proteins or adjust oxygen levels). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate peptide exposure with efficacy. Perform histopathological analysis in animal models to evaluate tissue-specific activity and toxicity .
Methodological Guidance
- Data Documentation : Archive raw datasets (e.g., MIC values, spectroscopy curves) in repositories like Zenodo or Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .
- Ethical Compliance : For studies involving animal models, adhere to ARRIVE guidelines and obtain institutional ethics approvals. Document protocols in line with NIH or EU directives .
- Reproducibility : Include detailed supplementary materials (e.g., peptide synthesis protocols, instrument settings) and cite primary literature for established methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
